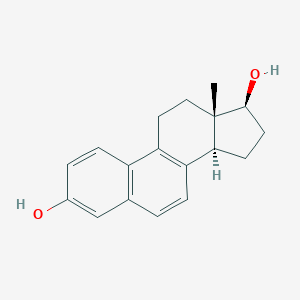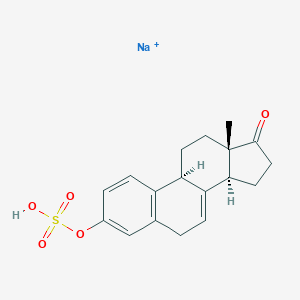
gamma-Glutamylcisteína
Descripción general
Descripción
La gamma-glutamilcisteína es un dipéptido compuesto por ácido L-glutámico y L-cisteína. Se encuentra en animales, plantas, hongos, algunas bacterias y arqueas. Este compuesto es notable por su inusual enlace gamma entre los aminoácidos constituyentes y sirve como un intermediario clave en el ciclo gamma-glutamil. Es el precursor más inmediato del antioxidante glutatión, que juega un papel crucial en la defensa celular contra el estrés oxidativo .
Aplicaciones Científicas De Investigación
La gamma-glutamilcisteína tiene numerosas aplicaciones de investigación científica en varios campos:
Química: Se utiliza como precursor en la síntesis de glutatión, un antioxidante esencial.
Biología: La gamma-glutamilcisteína juega un papel crítico en los mecanismos de defensa celular contra el estrés oxidativo.
Mecanismo De Acción
La gamma-glutamilcisteína ejerce sus efectos principalmente a través de su papel como precursor del glutatión. La enzima glutamato-cisteína ligasa cataliza la formación de gamma-glutamilcisteína a partir de ácido L-glutámico y L-cisteína. Este compuesto se convierte luego en glutatión por la glutatión sintetasa .
El glutatión, a su vez, participa en varios procesos celulares, incluida la desintoxicación, la defensa antioxidante y la regulación de la proliferación y la apoptosis celular. La gamma-glutamilcisteína influye indirectamente en estos procesos al mantener niveles adecuados de glutatión .
Direcciones Futuras
Since the production of cellular GGC in humans slows down with age, as well as during the progression of many chronic diseases, it has been postulated that supplementation with GGC could offer health benefits. Such GGC supplementation may also be of benefit in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma or episodes of poisoning .
Análisis Bioquímico
Biochemical Properties
GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP) requiring reaction catalysed by the enzyme glutamate-cysteine ligase (GCL) . The production of GGC is the rate-limiting step in glutathione synthesis . Gamma-glutamyl transpeptidases (γ-GTs) belong to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Cellular Effects
GGC is essential to mammalian life . It is vital for the biosynthesis of glutathione . Since the production of cellular GGC in humans slows down with age, as well as during the progression of many chronic diseases, it has been postulated that supplementation with GGC could offer health benefits . Such GGC supplementation may also be of benefit in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma or episodes of poisoning . GGC treatment significantly reduced the percentage of senescence-associated-β-galactosidase (SA-β-Gal)-positive cells and inhibited D-gal-induced cell cycle arrest in PC12 cells .
Molecular Mechanism
GGC exhibits better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH . Mechanistically, GGC suppressed LPS-induced reactive oxygen species accumulation and GSH depletion . Inflammatory stimuli, such as LPS treatment, upregulated the expression of glutathione synthetase via activating nuclear factor-erythroid 2-related factor (Nrf2) and nuclear factor kappa B (NF-κB) pathways, thereby promoting synthesis of GSH from GGC .
Temporal Effects in Laboratory Settings
GGC treatment significantly improved the survival, weight loss, and colon tissue damage of IBD mice . Moreover, both in vivo and in vitro experiments demonstrated that GGC exhibited better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH .
Dosage Effects in Animal Models
In vivo investigation showed that GGC reduced sepsis lethality and attenuated systemic inflammatory responses in mice . Moreover, co-treatment of Aβ 40 oligomers with GGC at 200 μM increased the activity of the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx) and led to significant increases in the levels of the total antioxidant capacity (TAC) and GSH and reduced the GSSG/GSH ratio .
Metabolic Pathways
GGC is a key intermediate in the γ-glutamyl cycle first described by Meister in the 1970s . It is the most immediate precursor to the antioxidant glutathione . GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an ATP requiring reaction catalysed by the enzyme glutamate-cysteine ligase (GCL) .
Transport and Distribution
GGC is synthesized in the cytoplasm of virtually all cells . The intracellular concentration is generally low because GGC is rapidly bonded with a glycine to form glutathione . This second and final reaction step in glutathione biosynthesis is catalysed by the activity of the ATP dependent glutathione synthetase enzyme .
Subcellular Localization
The main subcellular location of GGC is in the cytoplasm . In addition, it is localized to the nucleoplasm . The intracellular concentration of GGC is generally low because GGC is rapidly bonded with a glycine to form glutathione .
Métodos De Preparación
La gamma-glutamilcisteína se sintetiza a partir de ácido L-glutámico y L-cisteína en el citoplasma de prácticamente todas las células. Este proceso requiere trifosfato de adenosina y está catalizado por la enzima glutamato-cisteína ligasa. La producción de gamma-glutamilcisteína es el paso limitante de la velocidad en la síntesis de glutatión .
En entornos industriales, la gamma-glutamilcisteína se puede producir utilizando enzimas modificadas genéticamente. Por ejemplo, la gamma-glutamilcisteína sintetasa de Escherichia coli se puede modificar genéticamente para catalizar la formación de gamma-glutamilcisteína a partir de ácido L-glutámico y L-cisteína . Otro método consiste en utilizar una enzima similar a la fitoquelatina sintetasa derivada de Nostoc sp., que se puede inmovilizar en un soporte de celulosa para una producción continua .
Análisis De Reacciones Químicas
La gamma-glutamilcisteína experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una de las reacciones principales es su conversión en glutatión por la enzima glutatión sintetasa, que agrega una molécula de glicina a la gamma-glutamilcisteína .
La gamma-glutamilcisteína también puede participar en reacciones de transpeptidación catalizadas por la gamma-glutamil transpeptidasa. Esta enzima escinde el enlace gamma-glutamil y transfiere el grupo gamma-glutamil al agua (hidrólisis) o a aminoácidos o péptidos cortos (transpeptidación) . Los principales productos formados a partir de estas reacciones incluyen glutatión y varios péptidos gamma-glutamil .
Comparación Con Compuestos Similares
La gamma-glutamilcisteína es única debido a su enlace gamma entre el ácido L-glutámico y la L-cisteína. Compuestos similares incluyen:
Glutatión: Un tripéptido compuesto por ácido L-glutámico, L-cisteína y glicina.
Gamma-glutamil transpeptidasa: Una enzima que escinde el enlace gamma-glutamil en el glutatión y transfiere el grupo gamma-glutamil a otras moléculas.
Péptidos gamma-glutamil: Varios péptidos formados por la transferencia del grupo gamma-glutamil a aminoácidos o péptidos cortos.
El papel de la gamma-glutamilcisteína como precursor del glutatión y su participación en el ciclo gamma-glutamil resaltan su importancia en el mantenimiento de la homeostasis redox celular y sus posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKHVBHSGLULN-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212978 | |
| Record name | gamma-Glutamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
636-58-8 | |
| Record name | γ-L-Glutamyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Glutamylcysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | gamma-Glutamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | G-Glu-cys trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-GLUTAMYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M984VJS48P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Glutamylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


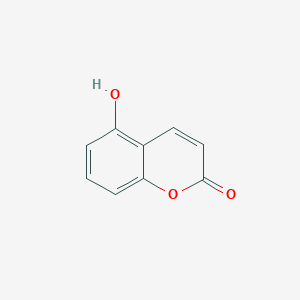

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)

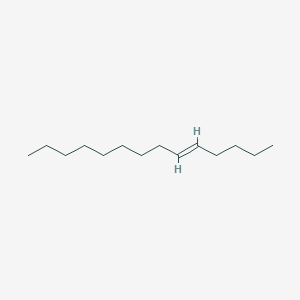

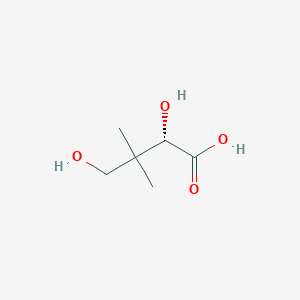
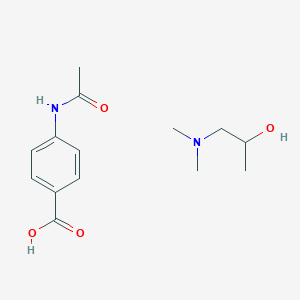

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)


